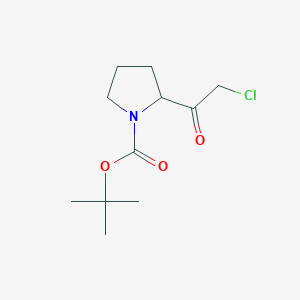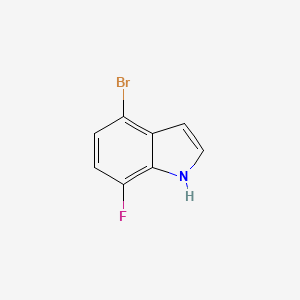
Tert-Butyl-2-(2-Chloracetyl)pyrrolidin-1-carboxylat
Übersicht
Beschreibung
The compound of interest, Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate, is a derivative of pyrrolidine, which is a secondary amine and a five-membered lactam. Pyrrolidine derivatives are of significant interest in pharmaceutical chemistry due to their presence in a variety of bioactive molecules and pharmaceutical agents.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring optimization for large-scale production. For instance, the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives has been achieved through a one-step continuous flow method starting from tert-butyl acetoacetates, amines, and 2-bromoketones . Another example is the large-scale preparation of a pyrrolidine derivative used as an intermediate for nicotinic acetylcholine receptor agonists, which involved a one-pot process with three transformations . Efficient methods have also been reported for the synthesis of highly functionalized 2-pyrrolidinones, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are used in the synthesis of macrocyclic Tyk2 inhibitors .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing that the proline ring adopts an envelope conformation and the structure exhibits intermolecular hydrogen bonds . Similarly, the absolute structure of a chiral pyrrolidine derivative was determined using diffraction, CD spectroscopy, and theoretical calculations .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . The addition of Grignard reagents to chiral gamma-chlorinated N-tert-butanesulfinyl imine leads to the formation of 2-substituted pyrrolidines . Moreover, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to react with maleic anhydride to form a Diels-Alder endo-adduct, which can further undergo reactions with electrophilic and nucleophilic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be studied using various analytical techniques. For example, the synthesis and characterization of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate involved high-resolution mass spectrometry, NMR, HSQC, and IR spectroscopy . The physicochemical properties of nitrogenous compounds containing pyridine-3-carboxylic acid derivatives were revealed through DFT calculations, molecular electrostatic potential, and frontier molecular orbitals studies .
Wissenschaftliche Forschungsanwendungen
Forschung zur antibakteriellen Aktivität
Die Verbindung wurde in Studien zur Bewertung der antibakteriellen Aktivität gegen verschiedene Bakterienstämme verwendet. So wurde sie beispielsweise auf ihre Wirksamkeit gegen grampositive Bakterien wie Staphylococcus aureus und Bacillus subtilis sowie gegen gramnegative Bakterien wie Escherichia coli und Pseudomonas aeruginosa untersucht. Diese Anwendung ist von Bedeutung bei der Suche nach neuen Antibiotika.
Chemischer Baustein
Es ist ein wertvoller Baustein in der heterocyclischen Chemie, der zur Konstruktion komplexer Moleküle für weitere Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft verwendet wird . Seine Vielseitigkeit bei der Bildung von Bindungen mit verschiedenen funktionellen Gruppen macht es zu einem Grundnahrungsmittel in synthetischen organischen Chemie-Laboren.
Sicherheits- und Gefahrenanalyse
Im Kontext der Sicherheit und der Gefahren werden die Eigenschaften der Verbindung analysiert, um eine sichere Handhabung und Verwendung im Labor zu gewährleisten. Seine potenzielle hautreizende Wirkung erfordert Vorsichtsmaßnahmen während der Forschungs- und Entwicklungsaktivitäten .
Molekulare Charakterisierung
Die Molekülstruktur der Verbindung, einschließlich ihres Gewichts, ihrer Formel und ihrer Stereochemie, wird für verschiedene wissenschaftliche Anwendungen charakterisiert. Diese Informationen sind für Forscher unerlässlich, um ihr Verhalten und ihre Wechselwirkungen auf molekularer Ebene zu verstehen .
Chromatographie
Schließlich kann es in chromatographischen Verfahren zur Untersuchung der Trennung von Verbindungen verwendet werden, da es über einzigartige chemische Eigenschaften verfügt. Dies kann besonders in der analytischen Chemie nützlich sein, um verschiedene Substanzen zu identifizieren und zu quantifizieren .
Eigenschaften
IUPAC Name |
tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJFCSOQVPPIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399035 | |
| Record name | Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848819-60-3 | |
| Record name | Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)






![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)
![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)
